molecular formula C23H16Cl2N2O2 B444638 (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 330837-15-5

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B444638
CAS No.: 330837-15-5
M. Wt: 423.3g/mol
InChI Key: UQKNXKFXSGPMLJ-UHFFFAOYSA-N
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Description

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 2,4-dichloroaniline with benzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with 3-formylchromone under specific conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of the compound with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide: shares similarities with other chromene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-(2,4-dichlorophenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c24-17-10-11-20(19(25)13-17)27-23-18(12-16-8-4-5-9-21(16)29-23)22(28)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKNXKFXSGPMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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